![molecular formula C26H22N4O4S B14923964 3-{(E)-[(2E)-{4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-1,3-thiazolidin-2-ylidene}hydrazinylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B14923964.png)
3-{(E)-[(2E)-{4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-1,3-thiazolidin-2-ylidene}hydrazinylidene]methyl}phenyl 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({(E)-2-[5-(2-ANILINO-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]HYDRAZONO}METHYL)PHENYL 4-METHYLBENZOATE is a complex organic compound with a unique structure that includes a thiazolidine ring, an aniline group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({(E)-2-[5-(2-ANILINO-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]HYDRAZONO}METHYL)PHENYL 4-METHYLBENZOATE typically involves multiple steps, starting with the preparation of the thiazolidine ring. This can be achieved through the reaction of a suitable thioamide with an α-halo ketone under basic conditions. The resulting thiazolidine intermediate is then reacted with an aniline derivative to form the desired hydrazone. Finally, the hydrazone is esterified with 4-methylbenzoic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to improve scalability and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-({(E)-2-[5-(2-ANILINO-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]HYDRAZONO}METHYL)PHENYL 4-METHYLBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction of the compound can lead to the formation of thiazolidine derivatives with different oxidation states.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2), nitric acid (HNO3), and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various thiazolidine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: The compound’s potential bioactivity could be explored for therapeutic applications, such as anticancer or antimicrobial agents.
Industry: It may find use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-({(E)-2-[5-(2-ANILINO-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]HYDRAZONO}METHYL)PHENYL 4-METHYLBENZOATE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure suggests that it may interact with enzymes or receptors involved in key biological processes, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine derivatives: Compounds with similar thiazolidine rings, such as thiazolidinediones, which are used as antidiabetic agents.
Aniline derivatives: Compounds with aniline groups, such as sulfa drugs, which are used as antibiotics.
Benzoate esters: Compounds with benzoate ester groups, such as benzocaine, which is used as a local anesthetic.
Uniqueness
3-({(E)-2-[5-(2-ANILINO-2-OXOETHYL)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]HYDRAZONO}METHYL)PHENYL 4-METHYLBENZOATE is unique due to its combination of structural features, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H22N4O4S |
|---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
[3-[(E)-[(E)-[5-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazinylidene]methyl]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C26H22N4O4S/c1-17-10-12-19(13-11-17)25(33)34-21-9-5-6-18(14-21)16-27-30-26-29-24(32)22(35-26)15-23(31)28-20-7-3-2-4-8-20/h2-14,16,22H,15H2,1H3,(H,28,31)(H,29,30,32)/b27-16+ |
InChI Key |
LBADFWVDKNSSOU-JVWAILMASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)/C=N/N=C/3\NC(=O)C(S3)CC(=O)NC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=NN=C3NC(=O)C(S3)CC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-dimethyl-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B14923887.png)
![2,4-dichloro-N'-[(E)-(3-chloro-4,5-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B14923889.png)
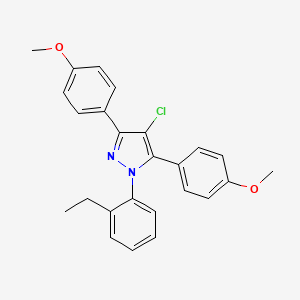
![Methyl 2-(3-methyl-6-oxo-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-7(6H)-yl)acetate](/img/structure/B14923917.png)
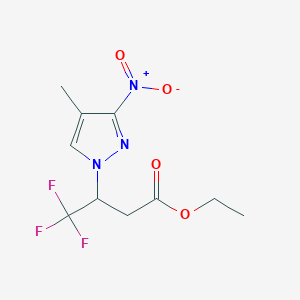
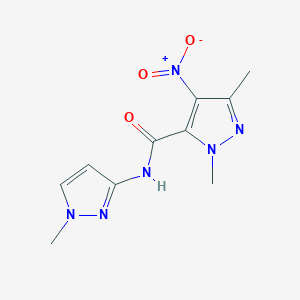
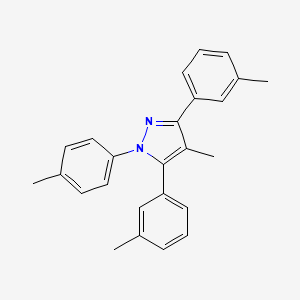
![2-(2,4-dichlorophenoxy)-N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B14923945.png)
![2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(3-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B14923949.png)
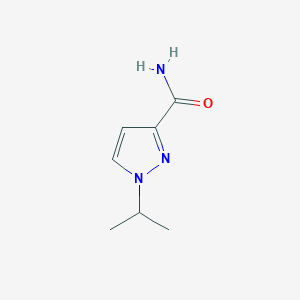
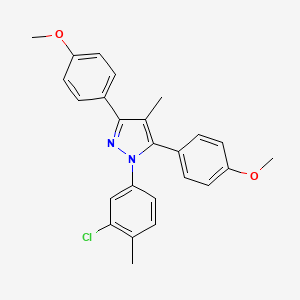
![3-cyclopropyl-6-ethyl-1-phenyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14923959.png)
![(1E)-1-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14923961.png)
![methyl 4-{[3,5-bis(3,4-dichlorophenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B14923985.png)
